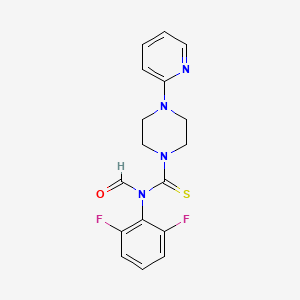![molecular formula C16H17BrN2O3 B13363878 N-[2-(4-bromophenoxy)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13363878.png)
N-[2-(4-bromophenoxy)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenoxy group, a pyridine ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-bromophenoxyethyl bromide: React 4-bromophenol with ethylene dibromide in the presence of a base such as potassium carbonate.
Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: This can be synthesized through a multi-step process involving the condensation of appropriate starting materials.
Coupling Reaction: The final step involves the coupling of 4-bromophenoxyethyl bromide with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyridine ring can be reduced to form hydroxyl derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with cellular receptors or enzymes, leading to modulation of biological pathways. The pyridine ring and carboxamide group can also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-Bromophenoxy)ethyl)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Similar structure with an imidazo[1,2-a]pyridine ring instead of a pyridine ring.
N-[2-(4-bromophenoxy)ethyl]acetamide: Similar structure but with an acetamide group instead of a carboxamide group.
N-[2-(4-bromophenoxy)ethyl]-2-(4-fluorophenyl)acetamide: Contains a fluorophenyl group in addition to the bromophenoxy group.
Uniqueness
N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H17BrN2O3 |
|---|---|
Peso molecular |
365.22 g/mol |
Nombre IUPAC |
N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17BrN2O3/c1-10-9-11(2)19-16(21)14(10)15(20)18-7-8-22-13-5-3-12(17)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
ODVJISSUXLTEHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1)C(=O)NCCOC2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


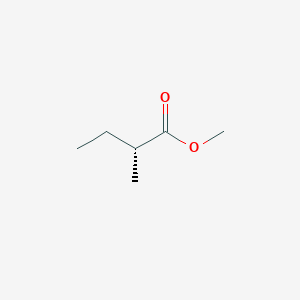

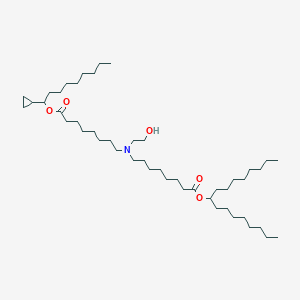
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363821.png)
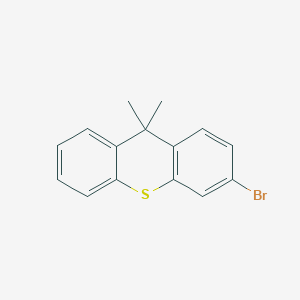
![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)

![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)
![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13363866.png)
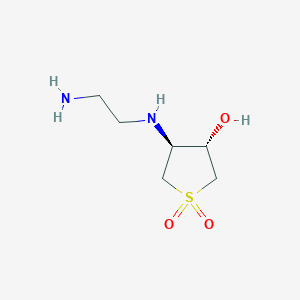
![3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363884.png)
